CPL207280 Demonstrates 3.4-Fold Greater Potency Than Fasiglifam in Human GPR40 Calcium Influx Assay
CPL207280 exhibits greater potency than the comparator fasiglifam (TAK-875) in activating human GPR40. In a direct head-to-head Ca2+ influx assay using human GPR40 protein, CPL207280 achieved an EC50 of 80 nM, compared to 270 nM for fasiglifam [1].
| Evidence Dimension | Potency in activating human GPR40 (EC50) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | Fasiglifam (TAK-875): 270 nM |
| Quantified Difference | 3.4-fold greater potency (lower EC50) |
| Conditions | Ca2+ influx assay with human GPR40 protein |
Why This Matters
Higher potency at the molecular target translates to lower effective concentrations, potentially reducing off-target exposure and improving the therapeutic window.
- [1] Bazydlo-Guzenda K, Buda P, Matloka M, et al. CPL207280, a Novel G Protein–Coupled Receptor 40/Free Fatty Acid Receptor 1–Specific Agonist, Shows a Favorable Safety Profile and Exerts Antidiabetic Effects in Type 2 Diabetic Animals. Mol Pharmacol. 2021;100(4):335-347. View Source
